N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group attached to a benzamide core. The molecule also includes a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group. The dihydrobenzofuran segment introduces rigidity, which may affect conformational stability and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-26(2)15-19-6-5-7-22(24(19)32-26)31-16-17-8-10-18(11-9-17)25(28)27-21-13-12-20(29-3)14-23(21)30-4/h5-14H,15-16H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCXIQHUTXTITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2205-0389 is the paramyxovirus and pneumovirus . These viruses are responsible for a variety of diseases in humans and animals, including respiratory syncytial virus (RSV) and canine distemper virus (CDV).
Mode of Action
F2205-0389 acts as a potent, host-specific small-molecule inhibitor of paramyxovirus and pneumovirus replication. It inhibits these viruses in a host cell-dependent manner.
Biochemical Pathways
It is known that the compound interferes with the replication of paramyxovirus and pneumovirus, thereby inhibiting their ability to cause disease.
Result of Action
The result of F2205-0389’s action is the inhibition of paramyxovirus and pneumovirus replication. This leads to a decrease in the viral load within the host, potentially slowing or stopping the progression of diseases caused by these viruses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamides
Several benzamide derivatives share structural similarities with the target compound, differing primarily in substituents on the phenyl ring or amide nitrogen:
N-(2-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (ID: F217-0446)
- Molecular Formula : C₂₅H₂₄N₂O₄
- Molecular Weight : 416.48 g/mol
- Key Features: Replaces the 2,4-dimethoxyphenyl group with a 2-carbamoylphenyl substituent. This compound is available in 45 mg quantities, suggesting its use in screening studies .
N-(2,4-Dimethylphenyl)-2-methylbenzamide
- Key Features : Features methyl groups at the 2- and 4-positions of the phenyl ring. X-ray crystallography reveals antiperpendicular alignment of the N–H and C=O bonds, a conformation common in benzanilides. The dihedral angle between aromatic rings is 4.9°, favoring planar stacking interactions. Substituent positioning (e.g., methyl vs. methoxy) influences steric and electronic properties, impacting solubility and binding .
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid)
- Application: Used as a pesticide. The dichlorophenyl group enhances lipophilicity, while the ethoxymethoxy substituent may modulate metabolic stability.
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Benzofuran-Containing Compounds
The dihydrobenzofuran moiety in the target compound is a critical structural element shared with bioactive molecules:
5-(6-Dimethylamino-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-yl)-4-methyl-penta-2,4-dienoic acid benzamide
- Application: Acts as an HDAC inhibitor. The dimethylamino and oxo groups on the benzofuran ring enhance electron density, facilitating interactions with enzyme active sites. The target compound’s dimethyl-dihydrobenzofuran group may confer greater rigidity, altering binding kinetics .
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide
- Synthesis: Prepared via EDCI/DMAP-mediated coupling (25% yield, 89% purity).
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
- Key Features: Combines a dimethoxyphenyl group with a benzofuran-carbamate structure. The carbamate group increases metabolic stability compared to benzamides, highlighting how minor functional group changes alter pharmacokinetics .
Structural and Functional Analysis
Substituent Effects on Conformation and Activity
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility and π-stacking, whereas chlorine (EtoBenzanid) enhances lipophilicity for pesticidal activity .
- Hydrogen Bonding : Carbamoyl groups (F217-0446) form stronger hydrogen bonds than methoxy groups, influencing target selectivity .
- Steric Effects : Ortho-substituents (e.g., 2,4-dimethylphenyl) induce torsional strain, reducing planarity and altering binding modes .
Data Table: Key Comparators
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
